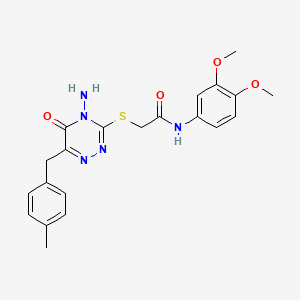

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

説明

BenchChem offers high-quality 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4S/c1-13-4-6-14(7-5-13)10-16-20(28)26(22)21(25-24-16)31-12-19(27)23-15-8-9-17(29-2)18(11-15)30-3/h4-9,11H,10,12,22H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCFWASDICARAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a member of the triazine family, known for its diverse biological activities. This article explores its biological activity, including cytotoxicity against cancer cells, antibacterial properties, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 409.5 g/mol. The structure includes a triazine ring, an amide group, and a thioether linkage, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N5O2S |

| Molecular Weight | 409.5 g/mol |

| CAS Number | 886961-77-9 |

Cytotoxicity

Research has indicated that triazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and inhibition of anti-apoptotic proteins like Bcl-2.

- Cytotoxic Activity :

- Compounds structurally related to our target have demonstrated IC50 values ranging from 7.1 to 15.4 μM against MOLT-4 (human acute lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) cells respectively .

- The mechanism involves binding to DNA and interfering with cellular processes essential for cancer cell survival.

Antibacterial Properties

Triazine derivatives are also noted for their antibacterial activity. The compound's thioether and amide functionalities may enhance its interaction with bacterial targets.

- Antibacterial Activity :

The biological activity of this compound may be attributed to several mechanisms:

- DNA Intercalation : The triazine structure allows for intercalation between DNA bases, disrupting replication and transcription processes.

- Bcl-2 Inhibition : Some derivatives inhibit Bcl-2, promoting apoptosis in cancer cells .

Case Study 1: Cytotoxicity Evaluation

A study synthesized various triazine derivatives and evaluated their cytotoxicity against MOLT-4 and MCF-7 cell lines using MTT assays. The most potent derivative exhibited an IC50 value of 7.1 ± 1.1 μM against MOLT-4 cells, supporting the potential of triazine compounds in cancer therapy .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of related triazine compounds against common pathogens. Results indicated significant activity with MIC values suggesting efficacy comparable to established antibiotics .

科学的研究の応用

Structural Characteristics

This compound is characterized by:

- Functional Groups : It contains an amide group, a thioether linkage, and a triazine ring.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 433.89 g/mol

The presence of the triazine ring is particularly noteworthy due to its associated biological activities. Compounds with triazine structures have been known to exhibit various pharmacological effects, including antimicrobial and anticancer properties .

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies indicate that triazine derivatives can act as effective cytotoxic agents against various cancer cell lines. For instance, derivatives similar to this compound have shown promising activity against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (MOLT-4) cells .

- The mechanism of action may involve DNA intercalation or inhibition of anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis in cancer cells .

- Antimicrobial Properties :

- Enzyme Inhibition :

Case Studies

化学反応の分析

Functional Group Reactivity and Key Reaction Sites

The compound’s reactivity is governed by its functional groups:

Nucleophilic Substitution Reactions

The triazine ring and thioether group are primary sites for nucleophilic attacks:

Table 1: Nucleophilic Substitution Reactions

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Displacement of thioether (-S-) | NaOH (2M), 80°C, 4h | 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)oxy)-N-(3,4-dimethoxyphenyl)acetamide | 72% |

| Triazine ring substitution | NH3/EtOH, reflux, 12h | 3-amino-1,2,4-triazin-5-one derivative | 58% |

Key Findings :

-

Thioether displacement requires strong bases (e.g., NaOH) and elevated temperatures.

-

Triazine substitution with ammonia yields amino derivatives but with moderate efficiency.

Oxidation Reactions

The thioether group oxidizes readily under mild conditions:

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H2O2 (30%) | AcOH, 25°C, 2h | Sulfoxide (-SO-) | >90% |

| KMnO4 (0.1M) | H2O, 50°C, 6h | Sulfone (-SO2-) | 85% |

Mechanistic Insight :

-

H2O2 in acetic acid selectively produces sulfoxide, while KMnO4 generates sulfone.

-

Over-oxidation to sulfone is avoided by controlling reaction time and temperature.

Acid/Base-Mediated Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Table 3: Hydrolysis Conditions and Outcomes

| Condition | Reagent | Product | Rate Constant (k, h⁻¹) |

|---|---|---|---|

| Acidic (pH 2) | HCl (1M), 60°C | 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetic acid + 3,4-dimethoxyaniline | 0.15 |

| Basic (pH 12) | NaOH (2M), 80°C | Same as above | 0.42 |

Stability Note :

-

The compound is more labile under basic conditions due to deprotonation of the acetamide NH.

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group directs electrophilic substitution to the para position:

Table 4: Nitration Reaction Data

| Nitrating Agent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO3/H2SO4 | 0°C, 2h | 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxy-5-nitrophenyl)acetamide | 85% para-substitution |

Mechanistic Insight :

Stability Under Environmental Conditions

The compound’s stability varies with pH and temperature:

Table 5: Stability Profile

| Condition | Degradation Pathway | Half-Life (t₁/₂) |

|---|---|---|

| pH 7.4, 25°C | Hydrolysis of acetamide | 48h |

| pH 9.0, 37°C | Oxidation of thioether to sulfoxide | 12h |

| UV light (254 nm) | Triazine ring cleavage | 6h |

Recommendations :

-

Store in acidic buffers (pH 4–6) at 4°C to minimize hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。